N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
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Description
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets through double hydrogen bonding . This interaction can activate substrates and stabilize partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations . Therefore, it can be hypothesized that this compound might also influence various biochemical pathways leading to different organic transformations.
Result of Action
Similar compounds have been known to activate substrates and stabilize partially developing negative charges, leading to various organic transformations . Therefore, it can be hypothesized that this compound might have similar effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18(25)21-20-23-22-19(28-20)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVBHFLHGOMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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